molecular formula C9H8N2O2S B1297273 5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one CAS No. 243968-07-2

5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one

Cat. No. B1297273
M. Wt: 208.24 g/mol
InChI Key: YGTOWESQZGWBAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method has been developed for obtaining 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano [4’,3’:4,5]-and 5,6,7,8-tetrahydrobenzo [b]thieno [2,3-d]pyrimidin-4 (3H)-ones . The synthesis of these compounds is based on 2-R-amino-3-ethoxycarbonylpyrano [2,3- c ]thiophenes . It has been established that their cyclization with hydrazine hydrate requires vigorous conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR . For example, in one study, the IR spectrum showed absorption bands at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C). The 1 H-NMR spectrum showed various peaks corresponding to different types of hydrogen atoms in the molecule .


Chemical Reactions Analysis

The reactions of similar compounds with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, one compound was found to have a melting point of 230–232 °C .

Scientific Research Applications

1. Synthesis of New Fused Pyrano [4,3-b]pyridines

  • Application Summary: This compound is used as a starting material for the synthesis of novel fused pyrano [4,3-b]pyridine derivatives .
  • Methods of Application: The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied .
  • Results: The synthesized compounds showed weak antibacterial activity .

2. Synthesis of Novel Thiazole, Pyranothiazole, Thiazolo [4,5-b]pyridines

  • Application Summary: This compound is used in the synthesis of a new series of 1,3-thiazole, pyrano [2,3-d]thiazole and 4,5-dihydrothiazolo [4,5-b]pyridine derivatives .
  • Methods of Application: The synthesis involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
  • Results: The synthesized compounds were found to possess anti-inflammatory, antibacterial, antitumor, and neurotropic activities .

3. Anticonvulsant Activity Study

  • Application Summary: The compound is studied for its anticonvulsant activity .
  • Methods of Application: The study involves the evaluation of the effects of the amino group and the heteroatom on the anticonvulsant activity .
  • Results: The results of this study are not specified in the source .

4. Antitubercular Agents Development

  • Application Summary: The compound is used in the development of antitubercular agents .
  • Methods of Application: The study involves the synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones .
  • Results: The synthesized compounds were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

properties

IUPAC Name

11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-7-5-1-2-13-3-6(5)14-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTOWESQZGWBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C3=C(S2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328031
Record name 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one

CAS RN

243968-07-2
Record name 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4,5-dihydro-7H-thieno[2,3-c]pyran-3-carboxylic acid ethyl ester (26 g, 0.114 mol) was dissolved in formamide (200 ml) and the resulting mixture was heated at reflux temperature for 1.5 h. After cooling to room temperature the precipitate was filtered off, washed with water (2×80 ml) and dried in vacuo at 50° C. for 18 h which afforded 10.0 g (42%) of 5,6-dihydro-8H-pyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one as a solid.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

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